molecular formula C17H12ClN3OS B4318514 N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B4318514
M. Wt: 341.8 g/mol
InChI Key: GGLFDEJGUQYZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE: is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves the condensation of benzimidazole derivatives with benzothiophene carboxylic acid derivatives. The reaction conditions often include the use of suitable solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the polymerization of microtubules, affecting cell division and proliferation. Additionally, it can interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis .

Comparison with Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
  • N-(1H-benzimidazol-2-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide
  • N-(1H-benzimidazol-2-ylmethyl)benzamide

Comparison: N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the presence of the chloro and benzothiophene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-15-10-5-1-4-8-13(10)23-16(15)17(22)19-9-14-20-11-6-2-3-7-12(11)21-14/h1-8H,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLFDEJGUQYZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

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